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For Researchers, Scientists, and Drug Development Professionals

Introduction
BFH772 is a potent, orally bioavailable small molecule inhibitor primarily targeting the Vascular

Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] Its

high affinity and selectivity for VEGFR-2 make it a valuable tool for researchers studying

angiogenesis-dependent processes and a potential therapeutic agent in oncology and other

diseases characterized by pathological neovascularization.[3] This technical guide provides a

comprehensive overview of the BFH772 signaling pathway, methodologies for its study, and

quantitative data to support experimental design and interpretation.

Mechanism of Action
BFH772 exerts its primary biological effects through the competitive inhibition of ATP binding to

the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and the subsequent

activation of downstream signaling cascades. While highly potent against VEGFR-2, BFH772
also demonstrates inhibitory activity against other kinases, albeit at significantly lower

potencies.[1] More recently, BFH772 has been identified as a novel inhibitor of Cytoskeleton-

Associated Protein 2 (CKAP2), suggesting a broader spectrum of activity that may contribute to

its anti-cancer effects.[4]

BFH772 Signaling Pathway Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1666941?utm_src=pdf-interest
https://www.benchchem.com/product/b1666941?utm_src=pdf-body
https://bpsbioscience.com/media/wysiwyg/Kinases/40325_5.pdf
https://www.researchgate.net/figure/Western-blot-analysis-of-phosphorylation-level-of-VEGFR2-p-VEGFR2-t-VEGFR2-and-the_fig3_361552599
https://www.cellsignal.com/products/primary-antibodies/vegf-receptor-2-antibody/2472
https://www.benchchem.com/product/b1666941?utm_src=pdf-body
https://www.benchchem.com/product/b1666941?utm_src=pdf-body
https://www.benchchem.com/product/b1666941?utm_src=pdf-body
https://bpsbioscience.com/media/wysiwyg/Kinases/40325_5.pdf
https://www.benchchem.com/product/b1666941?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8168755/
https://www.benchchem.com/product/b1666941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane

Intracellular Space

VEGF

VEGFR-2

Binds

PLCγ

Activates

PI3K

Activates

BFH772

Inhibits

CKAP2

Inhibits

PKC RAF

MEK ERK1/2

Cell Proliferation,
Migration, Survival

Akt

Microtubule
Dynamics

Click to download full resolution via product page

Caption: BFH772 primarily inhibits the VEGFR-2 signaling cascade and also targets CKAP2.

Quantitative Data
The inhibitory activity of BFH772 has been quantified against a panel of kinases. This data is

crucial for designing experiments and understanding the selectivity profile of the compound.
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Target Kinase IC50 (nM) Assay Type Reference

VEGFR-2 3 Cell-free [1]

B-RAF >120 Cell-free [1]

RET >120 Cell-free [1]

TIE-2 >120 Cell-free [1]

FLK-1 >1500 Cell-free [1]

FLT-1 >1500 Cell-free [1]

FLT-4 >1500 Cell-free [1]

PDGFR 30-160 Cell-based [1]

KIT 30-160 Cell-based [1]

Experimental Protocols
Detailed below are standardized protocols for key experiments to assess the activity of

BFH772.

VEGFR-2 Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of BFH772 to inhibit the enzymatic activity of

recombinant VEGFR-2.

Materials:

Recombinant human VEGFR-2 kinase domain

Poly(Glu, Tyr) 4:1 peptide substrate

ATP

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)
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BFH772 (dissolved in DMSO)

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

96-well white microplates

Procedure:

Prepare serial dilutions of BFH772 in assay buffer. The final DMSO concentration should be

kept constant (e.g., <1%).

Add 5 µL of diluted BFH772 or vehicle (DMSO) to the wells of a 96-well plate.

Add 20 µL of a solution containing VEGFR-2 kinase and the peptide substrate in assay

buffer to each well.

Initiate the kinase reaction by adding 25 µL of ATP solution in assay buffer to each well.

Incubate the plate at 30°C for 60 minutes.

Equilibrate the plate to room temperature.

Add 50 µL of Kinase-Glo® reagent to each well.

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

Measure luminescence using a microplate reader.

Calculate the percent inhibition for each BFH772 concentration relative to the vehicle control

and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)
This assay assesses the effect of BFH772 on the proliferation and viability of endothelial cells

(e.g., HUVECs) or cancer cell lines.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell line
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Complete cell culture medium

BFH772 (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well clear microplates

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to

adhere overnight.

Treat the cells with serial dilutions of BFH772 in complete medium. Include a vehicle control

(DMSO).

Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 150 µL of solubilization solution to each well to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

Western Blot Analysis of VEGFR-2 Phosphorylation
This method is used to determine the effect of BFH772 on the phosphorylation of VEGFR-2

and its downstream targets in a cellular context.

Materials:

HUVECs or other VEGFR-2 expressing cells
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Serum-free medium

BFH772 (dissolved in DMSO)

Recombinant human VEGF-A

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-phospho-

ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, and anti-GAPDH (loading

control).

HRP-conjugated secondary antibodies

ECL Western Blotting Substrate

SDS-PAGE gels and blotting apparatus

Procedure:

Culture cells to 80-90% confluency.

Serum-starve the cells overnight.

Pre-treat the cells with various concentrations of BFH772 or vehicle (DMSO) for 2 hours.

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% BSA or non-fat milk in TBST.

Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

Quantify the band intensities using densitometry software and normalize the phosphorylated

protein levels to the total protein levels.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of BFH772.
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Caption: A logical workflow for the preclinical evaluation of BFH772's anti-angiogenic and anti-

tumor activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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